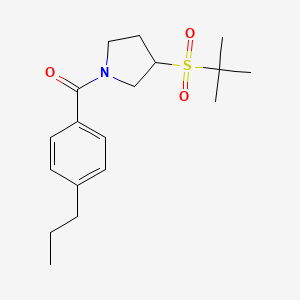

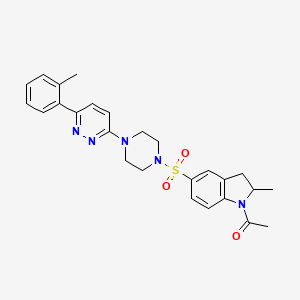

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(4-propylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthetic Methods and Chemical Properties

- An efficient one-pot synthetic procedure for pyrrole derivatives, closely related to the compound of interest, has been developed, highlighting the economical and high-yield synthesis of such compounds (Kaur & Kumar, 2018).

- Studies on the conversion of pyridine propargylic alcohols to enones and propynones under mild conditions provide insights into the stereochemistry of protonation and isomerization processes, which are relevant for modifying chemical structures similar to the target compound (Erenler & Biellmann, 2005).

- Research on the synthesis and antiestrogenic activity of related compounds demonstrates the potential for creating molecules with specific biological activities through structural modifications (Jones et al., 1979).

Applications in Organic Synthesis and Biology

- The creation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents showcases their utility as building blocks in organic synthesis, indicating a potential pathway for synthesizing related complex molecules (Guinchard, Vallée, & Denis, 2005).

- The synthesis of dimethyl sulfomycinamate through multistep Bohlmann-Rahtz heteroannulation reactions points towards the compound's utility in synthesizing structurally complex natural products and pharmaceuticals, suggesting similar applications for the compound (Bagley et al., 2005).

Advanced Chemical Analysis and Structure Determination

- Investigations into the crystal structure and DFT study of related boric acid ester intermediates provide a foundation for understanding the electronic structure and reactivity of similar compounds. This knowledge is essential for predicting the behavior and potential applications of the compound of interest in material science and pharmaceuticals (Huang et al., 2021).

Properties

IUPAC Name |

(3-tert-butylsulfonylpyrrolidin-1-yl)-(4-propylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3S/c1-5-6-14-7-9-15(10-8-14)17(20)19-12-11-16(13-19)23(21,22)18(2,3)4/h7-10,16H,5-6,11-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHVWRDESWXKES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2387909.png)

![(5-chlorothiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2387916.png)

![2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine](/img/structure/B2387920.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2387922.png)

![methyl N-(4-{[(6-chloropyridin-3-yl)sulfonyl]oxy}phenyl)carbamate](/img/structure/B2387924.png)

![2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2387927.png)